molecular formula C27H43NO2 B150076 Delavinone CAS No. 96997-98-7

Delavinone

Cat. No. B150076
CAS RN: 96997-98-7
M. Wt: 413.6 g/mol
InChI Key: MWBJDDYEYGDWCZ-HGCWAZHVSA-N
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Description

Delavinone Description Analysis

Delavirdine, also known as this compound, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It is a potent and specific inhibitor of HIV-1 reverse transcriptase, which is essential for the replication of the virus. Delavirdine is typically administered in a regimen that includes other antiretroviral agents, enhancing the overall therapeutic effect .

Synthesis Analysis

Delavirdine undergoes extensive metabolism primarily through cytochrome P450 (CYP) enzymes, with little urinary excretion of the unchanged drug. The metabolism involves processes such as N-desalkylation, hydroxylation, and pyridine ring-cleavage. Phase II biotransformations include glucuronidation, sulfation, and beta-N-acetylglucosaminidation . The metabolism of delavirdine has been studied in various species, including humans, rats, monkeys, and mice, revealing qualitatively similar metabolite profiles among these species .

Molecular Structure Analysis

Delavirdine mesylate exists in several solid-state forms, with polymorphs such as form VIII and XI being anhydrous and non-hygroscopic, making them suitable for solid formulations. The solid-state forms of delavirdine mesylate can be characterized and quantified using techniques like factor analysis of infrared spectra .

Chemical Reactions Analysis

Delavirdine has been shown to inhibit the metabolism of other drugs by inhibiting CYP isozymes, particularly CYP3A4. It also inhibits CYP2C9, CYP2C19, and CYP2D6 to a lesser extent. This inhibition can lead to increased systemic exposure to other drugs metabolized by these enzymes, such as HIV protease inhibitors . Delavirdine's interaction with other drugs, like didanosine, can affect the pharmacokinetics of both drugs, necessitating adjustments in administration timing to avoid reduced drug exposure .

Physical and Chemical Properties Analysis

Delavirdine's pharmacokinetics are not significantly affected by food, and its absorption can be decreased by reduced gastric acidity. The drug's solubility is pH-dependent, which is an important consideration when co-administering with other medications that may alter gastric pH . Delavirdine's pharmacokinetic properties have been further elucidated through studies in mice, which showed that the drug is absorbed and metabolized rapidly, with nonlinear pharmacokinetics and limited brain penetration .

Case Studies

Clinical case studies have demonstrated the efficacy of delavirdine in combination with other antiretroviral agents. For instance, combining delavirdine with protease inhibitors or interferon-alpha has shown synergistic effects against HIV-1 replication in vitro, without detectable drug antagonism or cytotoxicity . Additionally, the combination of delavirdine and indinavir has been noted to remove food restrictions during indinavir administration, leading to a superior virological response .

Scientific Research Applications

Pharmacokinetics and Analytical Methods

  • Delavinone was studied in mice to understand its pharmacokinetics. An UPLC-MS/MS method was established to monitor this compound in mouse blood. The study explored this compound's pharmacokinetics after intravenous and intragastric administration, revealing bioavailability and absorption characteristics (Wang et al., 2019).

Chemical Composition and Isolation

  • This compound, identified as a new D/E cis-5α-cevanine alkaloid, was isolated from Fritillaria delavayi Franch. The study focused on its structural elucidation, contributing to the understanding of its chemical properties (Kaneko et al., 1985).
  • Another study identified this compound among several alkaloids isolated from Fritillaria tortifolla, a plant collected in northwest China. The research contributed to the knowledge of the plant's chemical constituents (Jian, 1994).

Pharmacological Properties

  • Research on the bulbs of Fritillaria pallidiflora included this compound among the isolated compounds. The study aimed at understanding the pharmacological properties, particularly focusing on compounds with tracheal relaxant effects (Li et al., 2017).

Mechanism of Action

Target of Action

Puqiedinone, also known as Delavinone, is a novel 5α-cevanine alkaloid . It is isolated from the bulbs of Fritillaria puqiensis, a traditional Chinese medicine widely used for its antitussive and expectorant properties

Mode of Action

It is known that the compound has a tracheal relaxant effect , which may suggest an interaction with receptors or enzymes involved in bronchial smooth muscle contraction.

Biochemical Pathways

Given its tracheal relaxant effect , it can be hypothesized that Puqiedinone may influence pathways related to bronchial smooth muscle contraction and relaxation, potentially affecting the balance of neurotransmitters or signaling molecules in these pathways.

Pharmacokinetics

A study has been conducted on the pharmacokinetics of this compound in mice after intravenous (1.0 mg/kg) and intragastric (2.5, 10.0 mg/kg) administration . The study established an UPLC-MS/MS method to determine this compound in the mouse blood . The lower limit of quantification was 1.0 ng/mL . The bioavailability of this compound was found to be 12.4% .

Result of Action

Given its known tracheal relaxant effect , it can be inferred that the compound may induce relaxation of bronchial smooth muscle cells, potentially leading to relief from cough and improved expectoration.

properties

IUPAC Name

(1R,2S,6S,9S,10R,11R,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16+,17-,18-,19?,20+,21-,22+,23-,24+,25-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBJDDYEYGDWCZ-HGCWAZHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]([C@@H]3CCC4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80914232
Record name 3-Hydroxycevan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96997-98-7
Record name Sinpeinine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096997987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxycevan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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